molecular formula C11H15NO6S B1175534 4-{[Bis(2-hydroxyethyl)amino]sulfonyl}

4-{[Bis(2-hydroxyethyl)amino]sulfonyl}

Cat. No.: B1175534
M. Wt: 289.302
InChI Key: YUOWJTOMCDQVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[Bis(2-hydroxyethyl)amino]sulfonyl} is a sulfonamide derivative characterized by a central sulfonyl group (-SO₂-) linked to a bis(2-hydroxyethyl)amino moiety. This structure confers unique physicochemical properties, including high hydrophilicity due to the two hydroxyl (-OH) groups and the sulfonyl group’s polarity. The compound is hypothesized to interact with biological systems via hydrogen bonding and polar interactions, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science. However, its specific biological or industrial roles remain understudied compared to structurally related sulfonamides like Mefluidide .

Properties

Molecular Formula

C11H15NO6S

Molecular Weight

289.302

IUPAC Name

4-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C11H15NO6S/c13-7-5-12(6-8-14)19(17,18)10-3-1-9(2-4-10)11(15)16/h1-4,13-14H,5-8H2,(H,15,16)

InChI Key

YUOWJTOMCDQVCH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)N(CCO)CCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Core Functional Group(s) Key Substituents Hydrophilicity (Predicted)
4-{[Bis(2-hydroxyethyl)amino]sulfonyl} Sulfonyl (-SO₂-), amino (-NH-) Bis(2-hydroxyethyl) High (due to -OH groups)
Mefluidide Sulfonyl (-SO₂-), trifluoromethyl (-CF₃) Trifluoromethyl, methyl, acetamide Moderate
Sulfamethoxazole Sulfonyl (-SO₂-), amino (-NH-) 5-Methylisoxazole Moderate

Key Observations :

  • Hydrophilicity: The bis(2-hydroxyethyl) groups in 4-{[Bis(2-hydroxyethyl)amino]sulfonyl} enhance water solubility compared to Mefluidide’s trifluoromethyl group, which is hydrophobic. This may influence environmental mobility or absorption in biological systems.
  • In contrast, the hydroxyethyl groups in 4-{[Bis(2-hydroxyethyl)amino]sulfonyl} are electron-donating, which might reduce chemical stability .
Environmental and Metabolic Behavior
  • Mefluidide : The trifluoromethyl group contributes to environmental persistence and bioaccumulation risks. Its stability under acidic conditions aligns with its use in acid rain protection .
  • 4-{[Bis(2-hydroxyethyl)amino]sulfonyl}: Predicted to degrade faster due to hydroxyl groups, reducing persistence. However, hydroxyethyl moieties may increase soil mobility, posing runoff risks.

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